1-Fluoro-4-(2-methylidenecyclopropyl)benzene is an organic compound characterized by its unique structure and reactivity. It features a fluorine atom and a cyclopropyl group with a methylidene substituent attached to a benzene ring. This compound is of interest in various chemical applications, particularly in the fields of pharmaceuticals and materials science.
The compound can be classified as an aromatic hydrocarbon due to the presence of the benzene ring. It is categorized under halogenated compounds due to the fluorine substitution. The specific chemical formula is , with a molecular weight of approximately 164.18 g/mol.
The synthesis of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene can be approached through several methods, including:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity.
1-Fluoro-4-(2-methylidenecyclopropyl)benzene has a distinct molecular structure characterized by:
The InChI representation for this compound is:
\text{InChI=1S/C10H9F/c1-7(2)8-3-5-9(10(8)11)6-4-8/h3-6H,1H2,2H3 .
1-Fluoro-4-(2-methylidenecyclopropyl)benzene participates in various chemical reactions:
The mechanisms involving 1-Fluoro-4-(2-methylidenecyclopropyl)benzene typically revolve around its reactivity due to both the aromatic system and the substituents present:
These mechanisms are influenced by factors such as solvent effects, temperature, and steric hindrance from substituents.
1-Fluoro-4-(2-methylidenecyclopropyl)benzene exhibits several notable physical and chemical properties:
These properties are essential for predicting behavior in various chemical environments and applications.
1-Fluoro-4-(2-methylidenecyclopropyl)benzene has potential applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3